Cas no 1803781-12-5 (2,4-Dibromo-3-(difluoromethoxy)anisole)

2,4-Dibromo-3-(difluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
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- 2,4-Dibromo-3-(difluoromethoxy)anisole
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- インチ: 1S/C8H6Br2F2O2/c1-13-5-3-2-4(9)7(6(5)10)14-8(11)12/h2-3,8H,1H3
- InChIKey: AQLXAEGUAHZHBK-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C=1OC(F)F)Br)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 4.2
2,4-Dibromo-3-(difluoromethoxy)anisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015747-500mg |
2,4-Dibromo-3-(difluoromethoxy)anisole |
1803781-12-5 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
Alichem | A013015747-1g |
2,4-Dibromo-3-(difluoromethoxy)anisole |
1803781-12-5 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013015747-250mg |
2,4-Dibromo-3-(difluoromethoxy)anisole |
1803781-12-5 | 97% | 250mg |
475.20 USD | 2021-06-25 |
2,4-Dibromo-3-(difluoromethoxy)anisole 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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4. Back matter
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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7. Book reviews
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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9. Book reviews
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10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2,4-Dibromo-3-(difluoromethoxy)anisoleに関する追加情報
Comprehensive Guide to 2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5): Properties, Applications, and Market Insights
2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5) is a specialized brominated aromatic compound with unique chemical properties that make it valuable in advanced research and industrial applications. This compound belongs to the class of halogenated anisoles, which are widely studied for their role in pharmaceuticals, agrochemicals, and material science. The presence of both bromine and difluoromethoxy groups enhances its reactivity and selectivity, making it a sought-after intermediate in synthetic chemistry.
One of the key reasons researchers are interested in 2,4-Dibromo-3-(difluoromethoxy)anisole is its potential in drug discovery. The compound's structural features allow it to act as a building block for bioactive molecules, particularly in the development of antimicrobial agents and anti-inflammatory drugs. Recent studies have explored its utility in catalysis and polymer chemistry, where its halogenated framework contributes to improved material stability and performance.
From an industrial perspective, 2,4-Dibromo-3-(difluoromethoxy)anisole is gaining attention due to the growing demand for high-performance materials in electronics and coatings. Its ability to modify surface properties and enhance thermal resistance makes it a candidate for advanced polymeric applications. Additionally, the compound's role in green chemistry initiatives is being investigated, as researchers seek more sustainable synthetic routes for halogenated compounds.
The synthesis of 2,4-Dibromo-3-(difluoromethoxy)anisole typically involves electrophilic aromatic substitution reactions, where bromination and etherification steps are carefully controlled to achieve high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, ensuring its suitability for further applications. Recent advancements in flow chemistry have also improved the scalability of its production, addressing the needs of industrial-scale manufacturing.
Market trends indicate a rising interest in 2,4-Dibromo-3-(difluoromethoxy)anisole, driven by its versatility and the expanding fine chemicals sector. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the demands of academic and industrial clients. As regulatory frameworks evolve, the focus on eco-friendly halogenation methods is expected to shape future developments in this field.
For researchers and industry professionals, understanding the structure-activity relationships of 2,4-Dibromo-3-(difluoromethoxy)anisole is crucial. Its electronic effects and steric hindrance play a significant role in determining its reactivity, making it a valuable tool in mechanistic studies. Collaborative efforts between academia and industry are likely to uncover new applications, further solidifying its position in the chemical innovation landscape.
In summary, 2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5) represents a compelling case study in the intersection of organic synthesis, material science, and applied chemistry. Its multifaceted applications and potential for future breakthroughs make it a compound worth watching in the coming years.
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